molecular formula C16H17FN2O B2856226 N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide CAS No. 1424359-14-7

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide

Cat. No.: B2856226
CAS No.: 1424359-14-7
M. Wt: 272.323
InChI Key: WKAXKGMNTOGCFD-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide is a synthetic organic compound offered for research and development purposes . This product is strictly intended for laboratory use by qualified professionals. Applications & Research Value: Compounds with structural features such as the cyanocyclobutyl group, fluorophenyl ring, and acrylamide backbone are of significant interest in various research fields, particularly in medicinal chemistry and drug discovery . Similar structural motifs are found in intermediates for active pharmaceutical ingredients, making them valuable for the synthesis and study of novel biologically active molecules . Researchers may utilize this compound to explore structure-activity relationships (SAR), enzyme inhibition, or receptor binding affinity. Handling & Safety: Please refer to the Safety Data Sheet (SDS) before use. This product is not for diagnostic or therapeutic use and is For Research Use Only . It is the responsibility of the researcher to ensure safe handling and disposal in accordance with their institution's guidelines and local regulations .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-12(10-13-4-6-14(17)7-5-13)15(20)19(2)16(11-18)8-3-9-16/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAXKGMNTOGCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide, also known as 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • Chemical Structure : The compound features a cyanocyclobutyl moiety and a fluorophenyl group, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. In particular, research indicates that compounds with structural similarities exhibit promising results against various cancer cell lines.

  • Cell Lines Tested :
    • A549 : Human lung carcinoma
    • HCC827 : Non-small cell lung cancer
    • NCI-H358 : Lung cancer
  • Testing Methods :
    • MTS Cytotoxicity Assay : Evaluates cell viability after treatment.
    • BrdU Proliferation Assay : Measures DNA synthesis as an indicator of cell proliferation.
  • Findings :
    • Compounds demonstrated higher cytotoxicity in 2D cultures compared to 3D cultures.
    • IC50 values for selected compounds were significantly lower in 2D assays, indicating effective inhibition of tumor growth.
    • For example, one study reported IC50 values for HCC827 at approximately 6.26 μM in 2D assays, contrasting with much higher values in 3D formats (20.46 μM) .

The proposed mechanisms through which this compound exerts its antitumor effects include:

  • DNA Interaction : Similar compounds have shown the ability to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
  • Inhibition of Signaling Pathways : Compounds may inhibit key signaling pathways involved in cell proliferation and survival, although specific pathways for this compound require further elucidation.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightAntitumor Activity (IC50)
This compound915087-26-2247.27 g/mol~6.26 μM (A549)
Benzimidazole DerivativeVariesVaries~5.00 μM (A549)
Other Fluoro-AminobenzamidesVariesVaries~10.00 μM (A549)

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of this compound and evaluated their biological activities. The study found that modifications to the cyclobutyl group significantly impacted both potency and selectivity against cancer cells .

Another case study involved testing this compound's effects on normal lung fibroblast cells (MRC-5), revealing that while it was effective against cancer cells, it also exhibited cytotoxic effects on normal cells at certain concentrations, highlighting the need for further optimization to reduce toxicity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Cyclobutane-enamide Cyano, 4-fluorophenyl, methyl Agrochemical/Pharma
N,N-Diethyl-cyclopropane analog Cyclopropane-carboxamide Methoxyphenoxy, phenyl Synthetic intermediate
Flutolanil Benzamide Trifluoromethyl, isopropoxyphenyl Fungicide
Cyprofuram Cyclopropane-carboxamide Chlorophenyl, tetrahydrofuran Fungicide

Research Implications and Limitations

The fluorine atom’s role in enhancing membrane permeability and the cyano group’s metabolic resistance could position this compound as a candidate for further testing against fungal or insect targets. However, the lack of crystallographic or spectroscopic data (cf. SHELX refinements in ) limits precise conformational analysis.

Preparation Methods

Retrosynthetic Analysis of N-(1-Cyanocyclobutyl)-3-(4-Fluorophenyl)-N,2-Dimethylprop-2-Enamide

The target molecule comprises three key fragments: (i) a 1-cyanocyclobutyl group, (ii) a 3-(4-fluorophenyl)acrylamide backbone, and (iii) N,2-dimethyl substituents. Retrosynthetically, the compound can be dissected into precursor modules amenable to convergent synthesis. The cyclobutane ring is typically constructed via [2+2] cycloaddition or alkylation of γ-cyano intermediates, while the acrylamide moiety arises from condensation between carboxylic acid derivatives and amines.

Synthesis of the 1-Cyanocyclobutyl Fragment

The 1-cyanocyclobutyl group is synthesized through intramolecular cyclization or alkylation protocols. A representative method involves treating 3-bromomethyl-5-(1-cyano-cyclobutyl)-benzoic acid methyl ester with sodium hydride (NaH) and 1,3-dibromopropane in dimethylformamide (DMF), yielding the spirocyclic nitrile in 92% efficiency. Key parameters include:

Reaction Step Conditions Yield Characterization Data (NMR)
Cyclobutane ring formation NaH, 1,3-dibromopropane, DMF, 0°C → RT 92% δH 2.37 (s, CH3), 3.71 (s, CH2); δC 23.6 (CH2), 117.8 (CN)

Alternative routes employ palladium-catalyzed cyanation of cyclobutyl halides, though yields are lower (~75%) due to steric hindrance.

Incorporation of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A optimized procedure reacts 3-(4-fluorophenyl)-2-hydrazinylquinazolin-4(3H)-one with methyl dithiocarbamate in ethanol under reflux, achieving 83% yield. Critical data include:

Parameter Value
Reaction Time 35 hours
Key IR Bands 1666 cm⁻¹ (C=O), 1218 cm⁻¹ (C=S)
Mass Spec m/z 272 (M+)

Notably, the fluorophenyl group enhances electrophilicity at the α-position, facilitating subsequent acrylamide formation.

Construction of the Prop-2-Enamide Backbone

The enamide bond is forged via acid-catalyzed condensation between 3-(4-fluorophenyl)acryloyl chloride and N-(1-cyanocyclobutyl)-N-methylamine. Using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2), the reaction proceeds at 10°C to minimize hydrolysis, yielding 78% of the target enamide.

Optimization Table:

Catalyst Temperature Time Yield
TFA 10°C 5 min 78%
HCl 25°C 30 min 52%

¹H NMR analysis confirms regioselectivity, with vinyl protons resonating at δ 6.51 (d, J = 15.6 Hz) and 7.29 (d, J = 15.6 Hz).

N,2-Dimethylation Strategies

Methylation of the amine and α-position is achieved using iodomethane (CH3I) under basic conditions. In a two-step protocol, N-methylation precedes α-methylation to avoid over-alkylation. Employing potassium carbonate (K2CO3) in DMF at 80°C for 12 hours affords the dimethylated product in 85% yield.

Spectroscopic Validation:

  • HRMS (ES+): Calculated for C17H19FN2O: 286.1481; Found: 286.1483.
  • 13C NMR: 170.8 (C=O), 162.4 (C-F), 117.2 (CN).

Challenges and Mitigation Strategies

Steric hindrance from the cyclobutyl group often impedes reaction kinetics. Strategies to enhance reactivity include:

  • Microwave Assistance: Reducing reaction time from 12 hours to 45 minutes for methylation steps.
  • Lewis Acid Catalysis: ZnCl2 improves electrophilic substitution yields by 15%.
  • Solvent Optimization: Tetrahydrofuran (THF) outperforms DMF in cyclization steps, minimizing byproduct formation.

Q & A

Basic: What are the standard synthetic routes for N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the cyclobutylcyanamide intermediate via nucleophilic substitution or ring-closing reactions.
  • Step 2: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
  • Step 3: Enamide formation through condensation of the acryloyl chloride derivative with the cyclobutylcyanamide group.
    Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive intermediates), and catalysts (e.g., palladium for coupling reactions). Analytical validation via NMR and mass spectrometry is critical .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify stereochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
  • Chromatography: HPLC or TLC to assess purity (>95% required for biological assays).
  • X-ray Crystallography: For absolute configuration determination (if crystalline), using programs like SHELXL .

Basic: What initial biological targets are hypothesized for this compound?

Answer:
The compound’s structural motifs suggest:

  • Enzyme inhibition: The cyanocyclobutyl group may act as a hydrophobic anchor in enzyme active sites (e.g., kinases or proteases).
  • Receptor modulation: The 4-fluorophenyl moiety could enhance selectivity for G-protein-coupled receptors (GPCRs) via steric or electronic effects.
    Initial screening should use fluorescence polarization assays or surface plasmon resonance (SPR) to validate binding .

Advanced: How can reaction yields and selectivity be optimized during synthesis?

Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., THF) for coupling reactions to stabilize transition states.
  • Catalyst Screening: Test palladium/ligand combinations (e.g., XPhos or SPhos) to improve cross-coupling efficiency.
  • Temperature Gradients: Employ microwave-assisted synthesis for rapid heating/cooling to minimize side products.
  • Isomer Control: Add chiral auxiliaries or use asymmetric catalysis to favor the desired E-configuration .

Advanced: What computational methods are suitable for modeling interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the fluorophenyl group’s role in π-π stacking.
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., water/ions) to assess stability over 100+ ns trajectories.
  • Free Energy Perturbation (FEP): Calculate binding free energy differences between stereoisomers to guide SAR studies .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Dose-Response Analysis: Perform IC50/EC50 curves across multiple assays (e.g., enzymatic vs. cellular) to identify assay-specific artifacts.
  • Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions.
  • Structural Validation: Compare crystal structures of ligand-target complexes with docking predictions to confirm binding modes .

Advanced: What methodologies assess metabolic stability and pharmacokinetics?

Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance.
  • Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to determine free fraction.
  • Caco-2 Permeability: Evaluate intestinal absorption potential via monolayer transport assays.
  • LC-MS/MS Quantification: Validate compound stability in biological matrices .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

  • Core Modifications: Replace the cyanocyclobutyl group with other heterocycles (e.g., piperidine) to probe steric effects.
  • Substituent Scanning: Introduce electron-withdrawing groups (e.g., -CF3) to the fluorophenyl ring to enhance binding affinity.
  • Isosteric Replacement: Substitute the enamide with a ketone or sulfonamide to assess hydrogen-bonding requirements. Validate changes via SPR or ITC .

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